molecular formula C20H29NaO2 B163247 Icosapent sodium CAS No. 73167-03-0

Icosapent sodium

Cat. No.: B163247
CAS No.: 73167-03-0
M. Wt: 324.4 g/mol
InChI Key: RBZYGQJEMWGTOH-UHFFFAOYSA-M
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Description

Eicosapentaenoic Acid (sodium salt) is a sodium salt form of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It is primarily found in marine organisms such as fish oil and algae. Eicosapentaenoic acid is known for its beneficial effects on cardiovascular health, anti-inflammatory properties, and its role as a precursor for various eicosanoids, which are signaling molecules that play crucial roles in the human body .

Scientific Research Applications

Eicosapentaenoic acid (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Icosapent Sodium, also known as Eicosapentaenoic acid (EPA), is a polyunsaturated fatty acid . It primarily targets eicosanoids , which are chemical messengers derived from 20-carbon polyunsaturated fatty acids that play critical roles in immune and inflammatory responses . These eicosanoids include leukotriene B4 (LTB4) and thromboxane A2 (TXA2), which stimulate leukocyte chemotaxis, platelet aggregation, and vasoconstriction .

Mode of Action

This compound interacts with its targets by serving as the precursor for the prostaglandin-3 and thromboxane-3 families . It prevents platelet aggregation and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families . This interaction results in a reduction of serum lipid concentration, a decrease in the incidence of cardiovascular disorders, and an inhibition of platelet aggregation .

Biochemical Pathways

This compound affects the pathways related to lipid metabolism . It reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances triglyceride clearance from circulating VLDL . It also increases β-oxidation, inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .

Pharmacokinetics

This compound is de-esterified, converted into active EPA, and then absorbed in the small intestine . The main pharmacokinetic parameters of plasma total EPA, red blood cell (RBC) EPA, and plasma unesterified EPA increase with dose . Steady state for total and unesterified plasma EPA is reached by Day 28, whereas RBC levels are still increasing .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the risk of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization in at-risk patients with triglycerides above ≈100 mg/dL despite being treated with statins . It also results in a reduction of the volumetric progression up to the induction of a real regression of the coronary atheromatous plaques .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as diet. A diet rich in eicosapentaenoic acid lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion into the thromboxane-2 and prostaglandin-2 families .

Safety and Hazards

Icosapent may cause serious side effects. Call your doctor at once if you have fast or irregular heartbeats, dizziness, shortness of breath, chest discomfort, fainting, or if you feel light-headed . Common side effects of icosapent may include muscle or joint pain, constipation, swelling of the hands, legs, or feet .

Future Directions

While the cardiovascular protective properties of Icosapent ethyl are now proven, several other potential uses are being actively explored in clinical studies . These areas of investigation include cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression .

Biochemical Analysis

Biochemical Properties

Icosapent sodium interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the conversion of arachidonic acid into the thromboxane-2 and prostaglandin-2 families . It also lowers serum lipid concentration, reduces the incidence of cardiovascular disorders, prevents platelet aggregation, and inhibits arachidonic acid conversion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It works in the liver and bloodstream to reduce very low-density triglycerides . It is used together with other medicines (such as statins) to reduce the risk of heart attack, stroke, and some types of heart problems that need hospitalization in adults .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into active EPA, which is then metabolized into acetyl Coenzyme A via beta-oxidation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. Once converted into active EPA, it reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance .

Transport and Distribution

It is known that increasing omega-3 fatty acid intake increases the EPA content of cell membranes and decreases the arachidonic acid content .

Subcellular Localization

It is known that both 20-carbon omega-6 fatty acids (arachidonic acid) and 20-carbon omega-3 fatty acids (EPA) can be found in cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosapentaenoic acid can be synthesized from alpha-linolenic acid through a series of enzymatic reactions involving desaturation and elongation. The process involves the condensation of malonyl-CoA to alpha-linolenic acid, followed by reduction, dehydration, and further elongation steps .

Industrial Production Methods: Commercially, eicosapentaenoic acid is primarily obtained from fish oil. The extraction process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Eicosapentaenoic acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Icosapent sodium involves the conversion of eicosapentaenoic acid (EPA) to its ethyl ester followed by the formation of the sodium salt.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Ethanol", "Sodium hydroxide (NaOH)" ], "Reaction": [ "EPA is reacted with ethanol in the presence of a strong acid catalyst to form ethyl eicosapentaenoate.", "The ethyl ester is then treated with sodium hydroxide to form the sodium salt of Icosapent.", "The resulting product is then purified and dried to obtain Icosapent sodium." ] }

CAS No.

73167-03-0

Molecular Formula

C20H29NaO2

Molecular Weight

324.4 g/mol

IUPAC Name

sodium;icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C20H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

RBZYGQJEMWGTOH-UHFFFAOYSA-M

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-].[Na+]

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Synonyms

EPA; Timnodonic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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